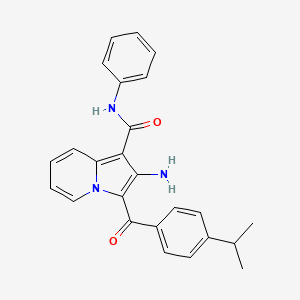
2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (solid, liquid, color, etc.) and any known uses or applications.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This includes the arrangement of atoms, the types of bonds (single, double, triple), bond lengths and angles, and the presence of any functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, solubility, etc. Chemical properties include reactivity, stability, acidity or basicity, etc.Applications De Recherche Scientifique
Antituberculosis and Anticancer Applications : Mahanthesha et al. (2022) reported the synthesis of similar indolizine-1-carboxamides, demonstrating significant in vitro activity against tuberculosis, cancer, inflammation, and bacteria. This suggests the potential use of 2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide in these areas (Mahanthesha, Suresh, & Naik, 2022).
Cytotoxicity Studies : Hassan et al. (2014) synthesized derivatives of aminopyrazole and pyrazolo[1,5-a]pyrimidine, which were screened for cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating the potential for cancer treatment applications (Hassan, Hafez, & Osman, 2014).
Ligand Applications in Reactions : Sívek et al. (2008) synthesized optically active carboxamides based on 2-phenylimidazole, which were tested as N-chelating ligands in reactions like Henry or Aldol reactions. This suggests a potential application of similar compounds in synthetic chemistry (Sívek, Pytela, & Bureš, 2008).
Antimicrobial and Antifungal Activities : Shah et al. (2018) explored the synthesis of novel amino pyrazole derivatives, evaluating their medicinal value, particularly focusing on antifungal and antimicrobial activities (Shah, Patel, & Karia, 2018).
Antitumor and Antioxidant Activities : Khalifa et al. (2015) synthesized arylazothiazole disperse dyes containing selenium, which exhibited significant antitumor activity against Ehrlich ascites carcinoma cell lines and antioxidant activity. This shows the compound's potential in biomedical applications and as a functional dye (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Inhibition of Cancer Cell Proliferation : Lu et al. (2017) synthesized a compound similar to 2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide, which showed effective inhibition on the proliferation of cancer cell lines (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Cholinesterase Inhibition and Antimicrobial Activity : Krátký et al. (2020) designed and synthesized N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, demonstrating potential as enzyme inhibitors and antimicrobial agents. This suggests possible applications in neurodegenerative disease treatment and infection control (Krátký, Baranyai, Štěpánková, Svrčková, Švarcová, Stolaříková, Horváth, Bősze, & Vinšová, 2020).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes toxicity, flammability, environmental impact, handling precautions, etc.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could be used in.
Please note that this is a general guideline and the specific details would depend on the particular compound being analyzed. For a specific compound like “2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide”, you would need to consult the relevant scientific literature or databases for information. If the compound is novel or less-studied, it may be necessary to conduct experimental studies to obtain this information.
Propriétés
IUPAC Name |
2-amino-N-phenyl-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16(2)17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-8-4-3-5-9-19/h3-16H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQTTTWPFWSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2807727.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2807729.png)
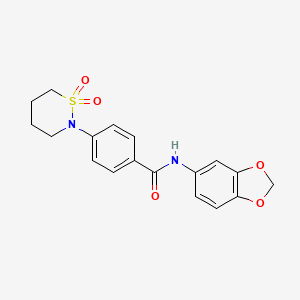
![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2807732.png)
![N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2807737.png)
![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)
![5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2807739.png)
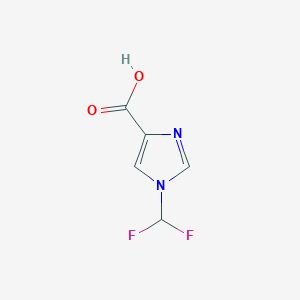
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2807742.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)
![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)
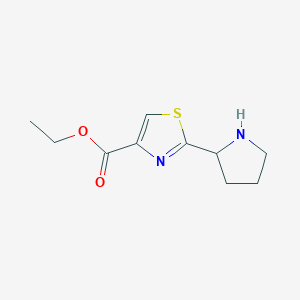
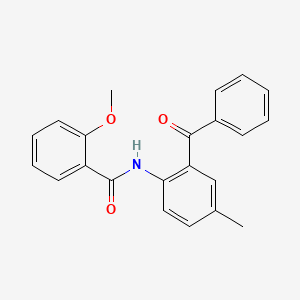
![2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2807747.png)